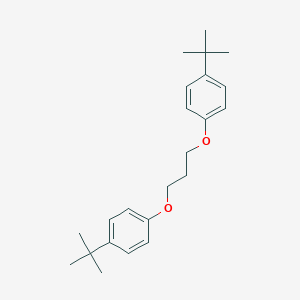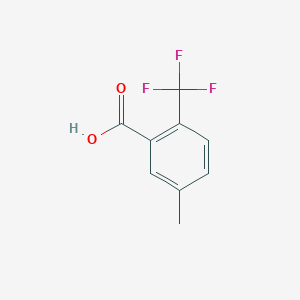
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate acts as an agonist for certain subtypes of nAChRs, specifically the α7 and α9 subtypes. By binding to these receptors, Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can activate downstream signaling pathways that are involved in various physiological processes. The exact mechanism of action for Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is still under investigation, but it is thought to involve the activation of intracellular signaling cascades that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its selectivity for certain subtypes of nAChRs, allowing for the specific modulation of these receptors in various tissues and systems. However, one limitation of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research involving Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate. One area of interest is the development of more selective agonists for specific subtypes of nAChRs, which could lead to the development of novel therapeutic agents for various diseases. Another area of interest is the investigation of the long-term effects of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate on various physiological processes, which could provide valuable insights into the role of nAChRs in health and disease. Additionally, the use of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate in combination with other compounds could lead to the development of new treatments for various diseases.
Métodos De Síntesis
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-indole with diethyl malonate in the presence of a base to form the intermediate product. This intermediate is then treated with hydroxylamine hydrochloride and sodium acetate to yield Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been used extensively in scientific research due to its ability to modulate certain biological processes. One of the primary applications of Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate is in the study of nicotinic acetylcholine receptors (nAChRs). Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate has been shown to selectively activate certain subtypes of nAChRs, making it a valuable tool for studying the function of these receptors in various tissues and systems.
Propiedades
Número CAS |
127744-44-9 |
|---|---|
Nombre del producto |
Diethyl hydroxy(1-methyl-1H-indol-3-yl)propanedioate |
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
diethyl 2-hydroxy-2-(1-methylindol-3-yl)propanedioate |
InChI |
InChI=1S/C16H19NO5/c1-4-21-14(18)16(20,15(19)22-5-2)12-10-17(3)13-9-7-6-8-11(12)13/h6-10,20H,4-5H2,1-3H3 |
Clave InChI |
WCBCPSKZHGTDRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
SMILES canónico |
CCOC(=O)C(C1=CN(C2=CC=CC=C21)C)(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




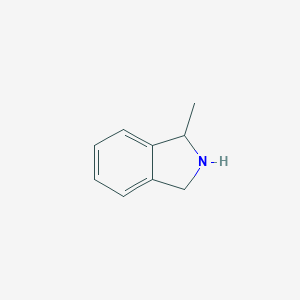
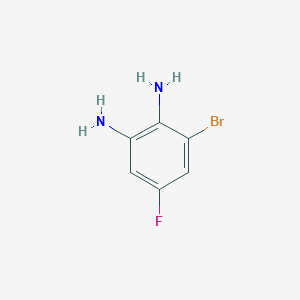
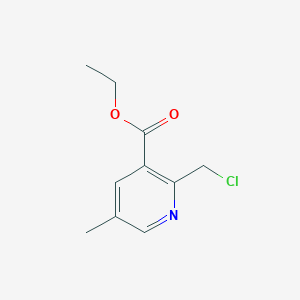
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)


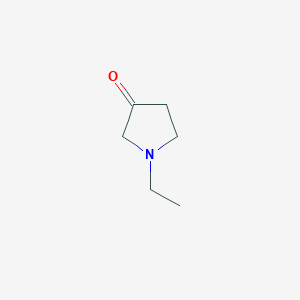



![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
